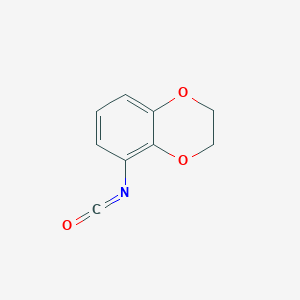

5-Isocyanato-2,3-dihydro-1,4-benzodioxine

描述

Historical Context and Evolution of Benzodioxine Chemistry

The exploration of benzodioxane chemistry has a rich history, with the 1,4-benzodioxane (B1196944) scaffold being a versatile template in the design of a wide array of biologically active molecules. nih.govunimi.itresearchgate.net The literature on benzodioxane chemistry is extensive, though it has been noted that comprehensive reviews have been infrequent in past decades. unimi.ittsijournals.com Initially, much of the focus was on the preparation and fundamental reactions of the basic ring system. tsijournals.com Over time, the evolution of this field has been driven by the discovery of numerous natural and synthetic compounds containing this motif that exhibit significant pharmacological activities. tsijournals.com This has spurred continuous research into novel synthetic methodologies and the exploration of structure-activity relationships, leading to the development of a diverse library of substituted benzodioxanes. unimi.it

Structural Significance of the 2,3-Dihydro-1,4-benzodioxine Scaffold in Organic Chemistry

The 2,3-dihydro-1,4-benzodioxine core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govmdpi.com Its significance stems from its ability to serve as a rigid and conformationally constrained unit that can appropriately orient substituents for interaction with biological targets. This scaffold is present in a multitude of compounds with diverse therapeutic applications, including antibacterial and antitumor agents. evitachem.com The versatility of the benzodioxine ring allows for substitutions at various positions on both the aromatic and the dioxane rings, enabling the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. mdpi.com

Positional Isomerism and Nomenclature within Isocyanato-Benzodioxines

Positional isomerism is a key consideration in the chemistry of substituted benzodioxines. The isocyanate group (-N=C=O) can be attached to any of the available positions on the benzene (B151609) ring (positions 5, 6, 7, or 8). In the case of "5-Isocyanato-2,3-dihydro-1,4-benzodioxine," the isocyanate group is located at the 5-position of the benzodioxine ring system.

The nomenclature for these compounds follows the standard IUPAC rules for substituted benzene derivatives. The parent structure is named "2,3-dihydro-1,4-benzodioxine." The position of the substituent is indicated by a number, and the substituent name precedes the parent name. Therefore, the compound of focus is systematically named this compound.

Its primary positional isomer is 6-isocyanato-2,3-dihydro-1,4-benzodioxine (B11885), where the isocyanate group is attached to the 6-position. The different placement of the isocyanate group can lead to significant differences in the chemical reactivity and biological activity of the isomers.

| Property | This compound | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine |

| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol | 177.16 g/mol |

| CAS Number | 1155139-88-0 | 100275-94-3 |

| Synonyms | 5-Isocyanato-2,3-dihydrobenzo[b] tsijournals.comnih.govdioxine | 6-Isocyanato-1,4-benzodioxane |

Detailed Research Findings on this compound

While the 2,3-dihydro-1,4-benzodioxine scaffold is well-represented in the scientific literature, specific research focused solely on the 5-isocyanato derivative is limited. Much of the available information is derived from chemical databases and patents, with dedicated peer-reviewed studies on its synthesis and reactivity being scarce.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in readily available scientific literature. However, its synthesis can be inferred from established organic chemistry reactions. A plausible synthetic route would involve the conversion of a precursor molecule containing a functional group at the 5-position of the benzodioxine ring.

One potential pathway involves the Hofmann rearrangement of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492). This reaction converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. A patent describes the synthesis of the corresponding amine, 1,4-benzodioxan-5-amine, from 1,4-benzodioxan-5-amide and sodium hypochlorite (B82951) in an aqueous sodium hydroxide (B78521) solution, which is characteristic of the Hofmann rearrangement. google.com By modifying the reaction conditions to trap the intermediate isocyanate, the desired product could be obtained.

Another viable method is the Curtius rearrangement of 2,3-dihydro-1,4-benzodioxine-5-carbonyl azide (B81097). This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. The required acyl azide could be prepared from the corresponding 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. The synthesis of the precursor, 2,3-dihydrobenzo[b] tsijournals.comnih.govdioxine-5-carboxamide, has been reported, starting from 2,3-dihydroxybenzoic acid. nih.gov

Detailed experimental characterization data, such as specific NMR and IR spectra for this compound, are not widely published. However, the expected spectral features can be predicted based on the functional groups present. The IR spectrum would be expected to show a strong, characteristic absorption band for the isocyanate group (-N=C=O) typically in the region of 2250-2280 cm⁻¹. The ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons of the benzodioxine ring system, as well as the methylene (B1212753) protons of the dioxane ring.

Chemical Properties and Reactivity

The chemical properties of this compound are largely dictated by the highly reactive isocyanate functional group. Isocyanates are electrophilic and readily react with a variety of nucleophiles. For instance, they react with alcohols to form carbamates (urethanes), with amines to form ureas, and with water to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide.

This reactivity makes this compound a potentially useful building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials. The benzodioxine moiety can impart desirable properties to the final product, while the isocyanate group provides a versatile handle for chemical modification.

Structure

3D Structure

属性

IUPAC Name |

5-isocyanato-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBWLFFSJBYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isocyanato 2,3 Dihydro 1,4 Benzodioxine and Its Advanced Derivatives

Strategies for the Construction of the 2,3-Dihydro-1,4-benzodioxine Ring System

The formation of the benzodioxine heterocyclic system is the foundational step in the synthesis of the target molecule. This is typically achieved through cyclization reactions that form the six-membered dioxane ring fused to a benzene (B151609) ring.

Cyclization Reactions in 1,4-Benzodioxane (B1196944) Formation

The most prevalent and well-established method for constructing the 2,3-dihydro-1,4-benzodioxine ring is a variation of the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a dihaloalkane by a catechol derivative. Specifically, a suitably substituted catechol is treated with a 1,2-dihaloethane, most commonly 1,2-dibromoethane (B42909), in the presence of a base. nih.govscirp.orgscirp.org The base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups, forming a diphenoxide intermediate that subsequently undergoes a double intramolecular Sₙ2 reaction to yield the cyclized benzodioxine product. masterorganicchemistry.comnih.gov

The regiochemistry of the final product is dictated by the substitution pattern of the initial catechol derivative. For instance, the synthesis of a 5-substituted benzodioxine begins with a 2,3-disubstituted benzene precursor, such as 2,3-dihydroxybenzoic acid. nih.gov This precursor is often esterified prior to cyclization to protect the carboxylic acid functionality. The reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in a solvent like dimethylformamide (DMF) provides the corresponding methyl 2,3-dihydrobenzo[b] scholaris.caresearchgate.netdioxine-5-carboxylate. nih.gov Similarly, starting with 3,4-dihydroxybenzaldehyde (B13553) leads to the formation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. google.com

An alternative cyclization strategy involves the reaction of catechol with a molecule containing two leaving groups, such as a dimesylated diol, in the presence of a base. mdpi.com

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | DMF, Reflux | Methyl 2,3-dihydrobenzo[b] scholaris.caresearchgate.netdioxine-5-carboxylate | nih.gov |

| Methyl gallate (3,4,5-trihydroxybenzoate) | 1,2-Dibromoethane, K₂CO₃ | Acetone, Reflux | Methyl 8-bromo-2,3-dihydrobenzo[b] scholaris.caresearchgate.netdioxine-6-carboxylate | scirp.orgscirp.org |

| 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane, Base | Alkaline conditions | 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde | google.com |

| Catechol | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy | K₂CO₃, DMF | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | mdpi.com |

Dialkyl Carbonate-Mediated Green Synthesis Approaches for Benzodioxines

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. ionike.com Dialkyl carbonates (DACs), particularly dimethyl carbonate (DMC), have emerged as versatile and eco-friendly reagents and solvents for the synthesis of various heterocycles, including 1,4-dioxanes. nih.govfrontiersin.org These processes avoid the use of toxic phosgene (B1210022) derivatives and halogenated compounds. nih.govfrontiersin.org

The DMC-mediated synthesis of the 2,3-dihydro-1,4-benzodioxine ring proceeds from 2-(2-hydroxyethoxy)phenol. nih.gov In this reaction, DMC serves as a sacrificial molecule, facilitating the intramolecular cyclization. The reaction is typically promoted by an organocatalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and can be performed using DMC as both the reagent and the solvent. nih.gov This method offers high yields and simplifies product isolation, as the excess solvent can be easily removed by evaporation. nih.gov Another green approach involves the reaction of catechol with glycerol (B35011) carbonate, a renewable and non-toxic alkylating agent, in the presence of a basic catalyst to selectively produce 2-hydroxymethyl-1,4-benzodioxane. rsc.org

Introduction of the Isocyanato Functionality at the C-5 Position of 2,3-Dihydro-1,4-benzodioxine

Once the benzodioxine scaffold is assembled, the next critical phase is the introduction of the isocyanate group at the desired C-5 position. This requires a regioselective functionalization strategy and a reliable method for converting a suitable precursor into the isocyanate.

Precursor Synthesis and Regioselective Functionalization Pathways for C-5 Isocyanato Substitution

The most direct precursor for an isocyanate is the corresponding primary amine. Therefore, the synthesis of 5-isocyanato-2,3-dihydro-1,4-benzodioxine hinges on the efficient preparation of 5-amino-2,3-dihydro-1,4-benzodioxine. A highly regioselective pathway to achieve this begins with a precursor where the C-5 position is already functionalized, such as 2,3-dihydroxybenzoic acid. nih.gov

The synthesis of the key amine precursor can be achieved through the following sequence:

Ring Formation : As described previously, methyl 2,3-dihydroxybenzoate is cyclized with 1,2-dibromoethane to form methyl 2,3-dihydrobenzo[b] scholaris.caresearchgate.netdioxine-5-carboxylate. nih.gov

Amide Formation : The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to 2,3-dihydrobenzo[b] scholaris.caresearchgate.netdioxine-5-carboxamide. nih.gov

Rearrangement to Amine : The 5-carboxamide can then be subjected to a Hofmann rearrangement. Alternatively, the 5-carboxylic acid can be converted to an acyl azide (B81097), which undergoes a Curtius rearrangement to yield the target 5-amino-2,3-dihydro-1,4-benzodioxine. wikipedia.org The Curtius rearrangement is a well-established method for converting carboxylic acids into isocyanates via an acyl azide intermediate, which could also provide a direct route to the final product. wikipedia.org

Another potential pathway involves the nitration of the benzodioxine ring followed by reduction. However, electrophilic nitration of the unsubstituted 2,3-dihydro-1,4-benzodioxine typically yields the 6-nitro derivative as the major product due to the directing effects of the ether oxygens. Achieving selective nitration at the C-5 position is more challenging and generally requires starting with a precursor that directs the substitution accordingly.

Phosgenation and Phosgene-Free Methodologies for Isocyanate Generation at the C-5 Position

With the 5-amino-2,3-dihydro-1,4-benzodioxine precursor in hand, the final step is the conversion of the amino group to the isocyanate functionality.

Phosgenation: The classical and most widely used industrial method for isocyanate synthesis is phosgenation. wikipedia.orgnih.govacs.org This involves reacting the primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgacs.org The reaction typically proceeds in an inert solvent. sabtechmachine.com An intermediate carbamoyl (B1232498) chloride is formed, which then eliminates hydrogen chloride upon heating to yield the isocyanate. wikipedia.org Industrial phosgenation is often a two-step "cold-hot" process to manage side reactions and improve yields. acs.orgsabtechmachine.com While effective, this method requires handling the extremely toxic phosgene gas, necessitating stringent safety precautions. researchgate.netnih.govacs.org

Phosgene-Free Methodologies: Due to the hazards associated with phosgene, significant research has focused on developing phosgene-free alternatives. researchgate.netnih.govgoogle.com These methods are generally considered safer and more environmentally friendly.

Decomposition of Carbamates : A common phosgene-free route involves the thermal decomposition of carbamates, which can be prepared from the amine, an alcohol, and a carbonyl source like dimethyl carbonate or urea (B33335). nih.gov

Reductive Carbonylation : Aryl isocyanates can be synthesized via the reductive carbonylation of nitroaromatic compounds, though this often requires high pressures and specialized catalysts. acs.org

Rearrangement Reactions : As mentioned, rearrangement reactions like the Curtius or Lossen rearrangement provide a phosgene-free pathway from carboxylic acids or their derivatives to isocyanates. wikipedia.org

Oxidative Carbonylation : The reaction of amines with carbon monoxide and an oxidizing agent can also yield isocyanates. researchgate.net

Formamide (B127407) Dehydration : A patented process describes the reaction of an organic formamide with a diorganocarbonate, followed by thermolysis of the product to generate the isocyanate. google.com

| Methodology | Description | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Reaction of a primary amine with phosgene. | Phosgene (COCl₂), Triphosgene | High yield, well-established, versatile. | Uses extremely toxic phosgene, corrosive HCl byproduct. nih.govacs.org |

| Phosgene-Free (Carbamate Decomposition) | Thermal decomposition of a carbamate (B1207046) precursor. | Amine, DMC/Urea, Alcohol | Avoids phosgene, greener process. | Requires high temperatures for decomposition. nih.gov |

| Phosgene-Free (Curtius Rearrangement) | Thermal rearrangement of an acyl azide. | Carboxylic acid, Sodium azide | Good yields, avoids phosgene. | Use of potentially explosive azide intermediates. wikipedia.org |

Preparation of Isomeric Isocyanato-2,3-dihydro-1,4-benzodioxines

The synthesis of constitutional isomers of the target compound, such as 6-isocyanato-2,3-dihydro-1,4-benzodioxine (B11885), follows analogous synthetic logic. cymitquimica.comnbinno.com The key to preparing a specific isomer is the selection of the appropriately substituted starting material to control the regiochemistry of the cyclization and subsequent functionalization steps.

To synthesize the 6-isocyanato isomer, the precursor 2,3-dihydro-1,4-benzodioxin-6-amine is required. scielo.br This amine can be prepared starting from 3,4-dihydroxybenzoic acid or 3,4-dihydroxybenzaldehyde. google.com For example, a Williamson ether synthesis between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane yields 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. google.com The aldehyde can then be converted to an amine via oxime formation and reduction, or oxidized to the carboxylic acid, which can then be converted to the amine via the Schmidt, Curtius, or Hofmann rearrangement pathways. wikipedia.org

Once the 2,3-dihydro-1,4-benzodioxin-6-amine is obtained, it can be converted to 6-isocyanato-2,3-dihydro-1,4-benzodioxine using the same phosgenation or phosgene-free methods described for the C-5 isomer. scielo.br The synthesis of 1,4-benzodioxane-6-carboxylic acid amide derivatives, which are precursors to the 6-amino compound, has also been reported starting from gallic acid. scirp.orgscirp.org

| Target Isomer Position | Typical Catechol-based Starting Material | Intermediate after Cyclization |

|---|---|---|

| C-5 | 2,3-Dihydroxybenzoic acid | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid derivative nih.gov |

| C-6 | 3,4-Dihydroxybenzoic acid or 3,4-Dihydroxybenzaldehyde | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid or -6-carboxaldehyde derivative google.com |

Chemo- and Regioselective Synthesis of Advanced this compound Analogues

The synthesis of this compound and its advanced derivatives is a multi-step process that hinges on the precise control of reactivity and positional selectivity on the benzodioxine core. A common and effective strategy involves a three-stage sequence: regioselective nitration, subsequent reduction of the nitro group to an amine, and finally, the conversion of the amine to the target isocyanate. The chemo- and regioselectivity at each stage are paramount for the successful synthesis of the desired analogues.

A key challenge in the synthesis of 5-substituted-2,3-dihydro-1,4-benzodioxine derivatives is controlling the position of electrophilic substitution on the benzene ring. The dioxine portion of the molecule is an ortho-, para-director. To achieve regioselective functionalization at the 5-position, a common strategy is to start with a pre-functionalized precursor, such as 2,3-dihydroxybenzoic acid.

For instance, the synthesis of the precursor 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (4) begins with the esterification of 2,3-dihydroxybenzoic acid (12) to yield methyl 2,3-dihydroxybenzoate (13). nih.gov This is followed by the cyclization with 1,2-dibromoethane in the presence of a base like potassium carbonate to form methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (14). nih.gov The ester is then converted to the primary amide (4) via hydrolysis and subsequent amidation. nih.gov

With the 5-carboxamide derivative in hand, electrophilic aromatic substitution, such as nitration, can be directed to other positions on the aromatic ring. For example, nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4) with nitric acid in trifluoroacetic acid has been shown to yield 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide (15), demonstrating regioselectivity for the position para to the dioxine ether linkage and meta to the carboxamide group. nih.gov

The crucial step of generating the 5-amino precursor can be achieved through the reduction of a corresponding 5-nitro derivative. While direct nitration of the parent 2,3-dihydro-1,4-benzodioxine can lead to a mixture of isomers, starting with a 5-functionalized precursor allows for more controlled subsequent reactions. The reduction of the nitro group to an amine is typically accomplished using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). The choice of reducing agent is critical to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule.

The final step in the synthesis of the target compound is the conversion of the 5-amino-2,3-dihydro-1,4-benzodioxine analogue to the corresponding isocyanate. The classical method for this transformation is the use of phosgene (COCl₂) or its safer synthetic equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate). These reagents react with the primary amine to form a carbamoyl chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the isocyanate.

However, due to the high toxicity of phosgene and its derivatives, alternative, milder methods are often preferred. One such method is the Staudinger-aza-Wittig reaction, which involves the reaction of the amine with an azide to form an iminophosphorane, followed by reaction with carbon dioxide. Other non-phosgene methods include the oxidative carbonylation of amines and the use of dimethyl carbonate. nih.gov The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.

The synthesis of advanced analogues of this compound involves the introduction of various substituents on the benzodioxane framework. This can be achieved by starting with appropriately substituted catechols or by functionalizing the benzodioxane ring system at different stages of the synthesis. The reactivity of the isocyanate group can then be exploited to introduce a wide array of functionalities by reacting it with nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively.

Below is a data table summarizing the key synthetic transformations discussed:

| Starting Material | Reagents and Conditions | Product | Transformation | Selectivity | Reference |

| 2,3-Dihydroxybenzoic acid (12) | 1. H₂SO₄, MeOH, reflux; 2. 1,2-dibromoethane, K₂CO₃, DMF, reflux; 3. LiOH, THF/H₂O; 4. Isobutyl chloroformate, NMM, then NH₃/MeOH | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (4) | Formation of the benzodioxane ring and functional group manipulation | Regioselective | nih.gov |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (4) | HNO₃, TFA | 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide (15) | Electrophilic Nitration | Regioselective | nih.gov |

| 5-Nitro-2,3-dihydro-1,4-benzodioxine derivative | H₂/Pd-C or SnCl₂ or Fe/HCl | 5-Amino-2,3-dihydro-1,4-benzodioxine derivative | Reduction of Nitro Group | Chemoselective | General Method |

| 5-Amino-2,3-dihydro-1,4-benzodioxine derivative | Phosgene or Triphosgene | This compound derivative | Isocyanate Formation | Chemoselective | General Method |

| 5-Amino-2,3-dihydro-1,4-benzodioxine derivative | Alternative reagents (e.g., via Staudinger-aza-Wittig) | This compound derivative | Isocyanate Formation | Chemoselective | nih.gov |

Reactivity Profiles and Chemical Transformations of 5 Isocyanato 2,3 Dihydro 1,4 Benzodioxine

Isocyanate Group Reactivity in 5-Isocyanato-2,3-dihydro-1,4-benzodioxine: Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of many of the chemical transformations of this compound. The electron-donating nature of the 2,3-dihydro-1,4-benzodioxine ring is expected to slightly decrease the electrophilicity of the isocyanate carbon compared to isocyanates bearing electron-withdrawing groups. rsc.org

Formation of Carbamates and Ureas

Nucleophilic addition to the isocyanate group is a facile process that leads to the formation of stable carbamate (B1207046) and urea (B33335) derivatives. These reactions are fundamental in the utilization of this compound as a building block in the synthesis of more complex molecules.

The reaction with alcohols or phenols results in the formation of carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds. The general mechanism involves the attack of the oxygen nucleophile on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Similarly, the reaction with primary or secondary amines yields urea derivatives. This reaction is typically very rapid and often does not require a catalyst. The high reactivity of amines towards isocyanates makes this a highly efficient method for forming C-N bonds. nih.gov A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient method for preparing ureas and carbamates without needing an inert atmosphere. leah4sci.com

| Nucleophile | Product | General Reaction Conditions |

| Alcohol (R-OH) | Carbamate | Typically requires a catalyst (e.g., tertiary amine, organotin compound) |

| Phenol (Ar-OH) | Carbamate | Generally less reactive than aliphatic alcohols, may require heating or stronger catalysts |

| Primary Amine (R-NH₂) | Urea | Usually rapid and exothermic, often no catalyst needed |

| Secondary Amine (R₂NH) | Urea | Generally rapid, no catalyst typically required |

Cycloaddition Reactions, Including Dimerization, Trimerization, and Oligomerization

Aryl isocyanates, including this compound, can undergo cycloaddition reactions. These reactions can occur with other unsaturated molecules or with the isocyanate itself, leading to dimerization, trimerization, and oligomerization.

Dimerization: In the presence of catalysts such as tertiary phosphines or pyridines, aryl isocyanates can dimerize to form a four-membered uretidinedione ring. nih.gov This reaction is often reversible upon heating. nih.gov

Trimerization: The cyclotrimerization of isocyanates to form isocyanurates is a thermodynamically favorable process often catalyzed by a variety of bases, such as alkoxides, and certain metal complexes. rsc.org Isocyanurates are six-membered rings with alternating carbon and nitrogen atoms and are known for their high thermal stability. nih.gov The trimerization of both alkyl and aryl isocyanates can be effectively catalyzed by certain aluminum complexes. rsc.orgresearchgate.net

Other Cycloadditions: The isocyanate group can also participate in [2+2], [3+2], and [4+2] cycloaddition reactions with various dienophiles and 1,3-dipoles, providing access to a range of heterocyclic compounds. numberanalytics.comlibretexts.orglibretexts.org For example, the reaction of aryl isocyanates with N,N-dimethylformamide can lead to the formation of spiro compounds through a series of cycloaddition and rearrangement steps. researchgate.net

| Reaction Type | Product | Catalyst/Conditions |

| Dimerization | Uretidinedione | Tertiary phosphines, pyridines |

| Trimerization | Isocyanurate | Basic catalysts (e.g., alkoxides), metal complexes |

| [4+2] Cycloaddition | Six-membered heterocycle | Reaction with a diene |

| [3+2] Cycloaddition | Five-membered heterocycle | Reaction with a 1,3-dipole |

Reactions with Amines and Alcohols

As foundational examples of nucleophilic addition, the reactions of this compound with amines and alcohols are of significant practical importance. The relative reactivity of various nucleophiles towards isocyanates generally follows the order: primary amines > secondary amines > primary alcohols > secondary alcohols. nih.gov

The reaction with a primary amine, such as propylamine, would readily form N-(2,3-dihydro-1,4-benzodioxin-5-yl)-N'-propylurea. Similarly, reaction with a secondary amine like diethylamine (B46881) would yield N-(2,3-dihydro-1,4-benzodioxin-5-yl)-N',N'-diethylurea.

Reaction with an alcohol, for instance, methanol (B129727), in the presence of a suitable catalyst, would produce methyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate. The general mechanisms for these nucleophilic additions involve the attack of the heteroatom lone pair on the isocyanate carbon.

Functional Group Interconversions on the 2,3-Dihydro-1,4-benzodioxine Core

The 2,3-dihydro-1,4-benzodioxine moiety provides a platform for further chemical modifications, allowing for the synthesis of a wide array of derivatives. These transformations can be broadly classified into electrophilic aromatic substitution on the benzene (B151609) ring and functionalization of the side-chain.

Electrophilic Aromatic Substitution on the Benzodioxine Moiety

The 2,3-dihydro-1,4-benzodioxine ring system is electron-rich due to the electron-donating effect of the two oxygen atoms. This makes the aromatic ring activated towards electrophilic aromatic substitution (EAS) reactions. leah4sci.compressbooks.publibretexts.org The oxygen atoms donate electron density to the ring via resonance, stabilizing the cationic intermediate (sigma complex) formed during the substitution process.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) has been shown to yield nitro derivatives. nih.gov

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | Substitution on the aromatic ring, likely at positions 7 or 9 |

| Bromination | Br₂, FeBr₃ | Substitution on the aromatic ring, likely at positions 7 or 9 |

| Sulfonation | SO₃, H₂SO₄ | Substitution on the aromatic ring, likely at positions 7 or 9 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the aromatic ring, likely at positions 7 or 9 |

Side-Chain Functionalization and Derivatization

While the primary focus of reactivity is often on the isocyanate group and the aromatic ring, the 2,3-dihydro portion of the benzodioxine core can also be a site for functionalization, although these reactions are less common. The methylene (B1212753) groups of the ethylenedioxy bridge are generally unreactive. However, derivatives of 2,3-dihydro-1,4-benzodioxine can be synthesized with functional groups on the dioxane ring, which can then be further modified. For instance, synthetic strategies starting from functionalized catechols can introduce substituents at the 2- or 3-positions. mdpi.com

Furthermore, the isocyanate group itself can be considered a side-chain that can be transformed into other functionalities. For example, hydrolysis of the isocyanate would lead to the corresponding amine, 2,3-dihydro-1,4-benzodioxin-5-amine, via an unstable carbamic acid intermediate. This amine could then serve as a handle for a variety of other chemical transformations. scielo.brevitachem.com

| Starting Material | Reagent(s) | Product |

| This compound | H₂O | 2,3-Dihydro-1,4-benzodioxin-5-amine |

| 2-substituted 2,3-dihydro-1,4-benzodioxine | Various reagents | Further modification of the substituent at the 2-position |

Catalytic Transformations Involving the 5-Isocyanato Moiety

The isocyanato group (-N=C=O) is a highly reactive functional group, susceptible to nucleophilic attack on its central carbon atom. This reactivity can be harnessed and controlled through the use of various catalysts to achieve a range of chemical transformations. For this compound, while specific catalytic studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of other aromatic isocyanates.

Common catalytic transformations involving the isocyanate group include urethane (B1682113) formation, urea formation, and cyclotrimerization. These reactions are typically promoted by organometallic compounds, tertiary amines, or certain metal salts.

Urethane and Urea Formation:

The reaction of isocyanates with alcohols to form urethanes (carbamates) and with amines to form ureas are fundamental transformations in polymer chemistry and organic synthesis. The catalytic activity for these reactions is well-documented. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the reaction between isocyanates and alcohols. google.com Tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), also catalyze this reaction, albeit often at a slower rate than organotin catalysts. researchgate.net

In the context of this compound, the presence of the benzodioxine ring is not expected to fundamentally alter the catalytic pathways for urethane and urea formation. The electrophilic carbon of the isocyanate group remains the primary site of reaction.

Reaction with Alcohols (Urethane Formation): In the presence of a catalyst like DBTDL, this compound would readily react with primary or secondary alcohols to yield the corresponding N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate.

Reaction with Amines (Urea Formation): Similarly, reaction with primary or secondary amines, often catalyzed by tertiary amines, would produce N-(2,3-dihydro-1,4-benzodioxin-5-yl)urea derivatives.

The following table illustrates typical catalysts and reaction conditions for urethane formation from an aromatic isocyanate, which would be analogous for this compound.

| Catalyst | Reactant | Solvent | Temperature (°C) | Product Yield (%) |

| Dibutyltin dilaurate (DBTDL) | 1-Butanol | Toluene | 25 | >95 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-Butanol | Toluene | 25 | 80-90 |

| Triethylamine | 1-Butanol | Toluene | 25 | 60-70 |

Cyclotrimerization:

Another important catalytic transformation of isocyanates is their cyclotrimerization to form isocyanurates. This reaction is catalyzed by a variety of compounds, including carboxylates (like potassium acetate), tertiary amines, and certain metal complexes. researchgate.nettue.nl The resulting 1,3,5-triazine-2,4,6-trione ring is a highly stable structure. For aromatic isocyanates, this reaction is often used to create thermally stable polymers. researchgate.net It is plausible that this compound could undergo a similar catalyzed cyclotrimerization to form a trisubstituted isocyanurate.

Amidation:

Recent research has shown that transition metal catalysts, such as cobalt(III) complexes, can catalyze the C-H bond amidation of arenes with isocyanates. researchgate.net This reaction provides a direct method for the formation of amide bonds. While this has been demonstrated for various aromatic and heteroaromatic substrates, its application to the benzodioxine system would depend on the specific reaction conditions and the directing group effects of the dihydrodioxine ring.

Photochemical Reactivity and Cyclization Pathways of Related Benzodioxine Systems

The photochemical reactivity of this compound itself is not well-documented. However, the photochemical behavior of related aromatic systems, particularly those containing unsaturated moieties, can provide insights into potential reaction pathways. Photochemical reactions are initiated by the absorption of light, leading to an electronically excited state with distinct reactivity compared to the ground state.

Intramolecular Cyclization:

A common photochemical reaction for conjugated arylolefins is photocyclization. researchgate.net For instance, stilbene (B7821643) derivatives can undergo a photochemical cyclization followed by oxidation to form phenanthrenes, a reaction known as the Mallory reaction. researchgate.net For a benzodioxine system to undergo a similar reaction, it would need to be appropriately substituted with a group capable of cyclization. For example, a benzodioxine derivative bearing a styryl or a chalcone-like substituent could potentially undergo an intramolecular [2+2] cycloaddition or an electrocyclization upon irradiation with UV light.

The proposed pathway for such a reaction would involve:

Photoexcitation: Absorption of a photon to promote the molecule to an excited electronic state.

Intramolecular Cyclization: Formation of a new ring system through the interaction of the excited benzodioxine moiety and the appended unsaturated group.

Rearomatization/Further Reaction: The initially formed cycloadduct could then undergo subsequent reactions, such as oxidation or rearrangement, to yield a stable final product.

A study on alkynylated chalcones demonstrated a direct photochemical conversion to substituted benzo[b]fluorenes, suggesting that complex polycyclic aromatic systems can be accessed through photochemical means from appropriately designed precursors. nih.gov

Photochemical Reactivity of the Isocyanate Group:

The isocyanate group itself can participate in photochemical reactions, although this is less common than its ground-state reactivity. It can undergo photoaddition to alkenes or react with other functional groups within the molecule upon excitation. However, without specific studies on this compound, any discussion of its photochemical reactivity remains speculative.

The following table outlines hypothetical photochemical cyclization precursors based on a benzodioxine scaffold and their potential products, drawing analogies from known photochemical reactions of other aromatic systems.

| Precursor Structure (Benzodioxine Derivative) | Potential Photochemical Reaction | Potential Product |

| 5-Styryl-2,3-dihydro-1,4-benzodioxine | Intramolecular Electrocyclization | Phenanthro[9,10-b] researchgate.netresearchgate.netdioxine derivative |

| 5-(3-Phenylpropenoyl)-2,3-dihydro-1,4-benzodioxine (Chalcone analog) | Intramolecular [2+2] Cycloaddition | Cyclobutane-fused benzodioxine |

It is important to note that the efficiency and outcome of such photochemical reactions would be highly dependent on the specific substitution pattern, the solvent, and the wavelength of light used for irradiation.

Advanced Spectroscopic and Spectrometric Characterization of 5 Isocyanato 2,3 Dihydro 1,4 Benzodioxine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is a paramount technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete picture of the atomic connectivity and spatial relationships within 5-Isocyanato-2,3-dihydro-1,4-benzodioxine can be assembled.

The chemical environment of each proton and carbon atom in this compound dictates its unique chemical shift (δ) in the NMR spectrum. Analysis of these shifts, along with proton coupling patterns, allows for the assignment of every signal to a specific atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the dihydrodioxine ring.

Aromatic Region: The benzene (B151609) ring is substituted at position 5 with an electron-withdrawing isocyanate group. This substitution pattern leads to three distinct aromatic proton signals. The proton at position 6 (H-6) would likely appear as a doublet of doublets, coupled to both H-7 and H-8. The H-7 proton would present as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the H-8 proton would appear as a doublet of doublets. Based on data from analogous compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), these protons are expected in the range of δ 6.8-7.4 ppm. nih.gov

Aliphatic Region: The two methylene (B1212753) (-CH₂-) groups of the dihydrodioxine ring are chemically equivalent but the protons on each carbon are diastereotopic. They typically appear as a complex multiplet around δ 4.2-4.4 ppm due to vicinal coupling. nih.govscielo.br

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Isocyanate Carbon: The carbon of the isocyanate (-N=C=O) group is highly deshielded and is expected to have a characteristic chemical shift in the range of δ 120-130 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the isocyanate group (C-5) and the two carbons attached to the dioxine ring's oxygen atoms (C-4a and C-8a) are quaternary and will appear as weak signals. Their shifts will be influenced by the electronic effects of their substituents. Based on the parent 1,4-benzodioxan, the aromatic carbons resonate between approximately δ 117 and δ 143 ppm. chemicalbook.com The remaining three aromatic carbons (C-6, C-7, C-8) will show stronger signals.

Aliphatic Carbons: The two equivalent methylene carbons (C-2 and C-3) of the dihydrodioxine ring are expected to have a chemical shift around δ 63-65 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2, 3 | ~ 4.3 | m | ~ 64 |

| 4a | - | - | ~ 142 |

| 5 | - | - | ~ 125 |

| 6 | ~ 7.3 | dd | ~ 124 |

| 7 | ~ 6.9 | t | ~ 121 |

| 8 | ~ 7.0 | dd | ~ 120 |

| 8a | - | - | ~ 143 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8), confirming their sequence on the benzene ring. It would also show correlations between the protons within the methylene groups of the dioxine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the definitive assignment of the carbon signals for C-2, C-3, C-6, C-7, and C-8 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). sdsu.edu This technique is particularly useful for identifying quaternary carbons and confirming the substitution pattern. For instance, a correlation from the H-6 proton to the isocyanate carbon (a three-bond correlation) would definitively confirm the position of the NCO group at C-5. Similarly, correlations from the methylene protons (H-2/H-3) to the quaternary carbons C-4a and C-8a would confirm the structure of the benzodioxine ring system. The use of HMBC is decisive in distinguishing between regioisomers, as demonstrated in studies of related substituted benzodioxanes. nih.govunimi.it

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net While less critical for the structural confirmation of this relatively rigid molecule, NOESY can provide information about through-space proximity, for example, between the H-8 proton and the methylene protons at the C-2/C-3 positions. In studies of more complex benzodioxine derivatives with additional stereocenters, NOESY is essential for assigning the relative stereochemistry. mdpi.com

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | H-6 ↔ H-7 ↔ H-8 | Confirms connectivity of aromatic protons. |

| HSQC | H-6 ↔ C-6; H-7 ↔ C-7; etc. | Assigns protonated carbon signals. |

| HMBC | H-6 → C-5, C-8, C-4a | Confirms position of C-5 and quaternary carbons. |

| HMBC | H-8 → C-4a, C-6 | Confirms position of quaternary carbons. |

| HMBC | H-6 → NC O | Confirms position of the isocyanate group at C-5. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₉H₇NO₃. uni.lu HRMS would be used to measure the exact mass of the molecular ion, and this experimental value would be compared to the calculated theoretical mass. A match within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. wikipedia.orgnih.gov When analyzing this compound using ESI-MS, the primary ions observed would be the protonated molecule, [M+H]⁺, and adducts with cations present in the solvent, such as the sodium adduct, [M+Na]⁺. uni.lunih.gov Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). This fragmentation provides structural information, although specific fragmentation patterns for this compound are not widely reported. Studies on similar compounds suggest that fragmentation could involve the loss of the isocyanate group or cleavage within the dihydrodioxine ring. researchgate.net

Table 3: Predicted HRMS-ESI Data for this compound (C₉H₇NO₃)

| Ion Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 178.0499 |

| [M+Na]⁺ | 200.0318 |

| [M+K]⁺ | 216.0058 |

Data derived from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Characteristic Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching and bending). msu.edu It is an excellent tool for identifying the presence of specific functional groups. pressbooks.pub

The IR spectrum of this compound would be dominated by several key absorption bands:

Isocyanate (-N=C=O) Stretch: This is the most diagnostic peak in the spectrum. The asymmetric stretching vibration of the N=C=O group gives rise to a very strong and sharp absorption band in the region of 2250-2275 cm⁻¹. Its high intensity and characteristic position make it easily identifiable.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the methylene groups in the saturated dihydrodioxine ring will show stretching absorptions just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

Aromatic C=C Stretch: The stretching vibrations within the aromatic ring result in several bands of variable intensity in the 1450-1610 cm⁻¹ region.

Asymmetric C-O-C Stretch: The ether linkages in the dihydrodioxine ring will produce a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (R-N=C=O) | Asymmetric stretch | 2275 - 2250 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3030 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Stretch | 1610 - 1450 | Medium to Weak |

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives. These methods are crucial for assessing the purity of synthetic batches, separating desired products from reaction mixtures, and isolating compounds for further characterization and use. The selection of a specific chromatographic technique depends on the compound's properties, such as polarity, volatility, and thermal stability, as well as the analytical objective, whether it is for qualitative monitoring, quantitative purity assessment, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purity determination of this compound and related compounds. These techniques offer high resolution, sensitivity, and reproducibility.

The analysis of the core 2,3-dihydro-1,4-benzodioxane structure is well-established. Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, compounds like 2,3-dihydro-1,4-benzodioxin-5-ol (B76333) can be effectively separated using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com UPLC, which utilizes smaller particle-sized columns (typically <2 µm), allows for faster analysis times and improved separation efficiency compared to traditional HPLC. sielc.com

Due to the high reactivity of the isocyanate functional group, direct analysis of this compound can be challenging. Isocyanates readily react with protic solvents (like water or methanol (B129727) in mobile phases) and trace amounts of water. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily detectable derivative prior to HPLC analysis. epa.govepa.gov

In the context of characterizing derivatives, UPLC is often coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (QToF) mass spectrometer. nih.gov This hyphenated technique (UPLC-HRMS) is invaluable for confirming the identity of synthesized 1,4-benzodioxine derivatives by providing accurate mass measurements. nih.gov

Table 1: Illustrative HPLC/UPLC Conditions for Analysis of 1,4-Benzodioxane (B1196944) Scaffolds

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) sielc.comsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While highly effective for volatile and thermally stable molecules, direct analysis of this compound by GC presents significant challenges. The isocyanate group is highly reactive and can degrade at the high temperatures typically used in GC injectors and columns. mdpi.com

To overcome this limitation, derivatization is a mandatory step. The isocyanate is converted into a more thermally stable and less polar derivative. A common method involves reaction with an alcohol or an amine. For example, N-ethoxycarbonylation using ethyl chloroformate can convert isocyanates and their corresponding amine hydrolysis products into stable derivatives suitable for GC analysis. mdpi.com

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that acts as a chemical fingerprint. mdpi.comresearchgate.net The choice of capillary column is critical for achieving good separation; columns with intermediate polarity, such as a DB-17 (50% phenyl-methylpolysiloxane), are often suitable for these types of derivatives. mdpi.com

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Isocyanates

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Ethyl Chloroformate (ECF) mdpi.com |

| GC Column | DB-17 Capillary Column (30 m × 0.25 mm i.d. × 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) mdpi.com |

| Injector Temperature | 280 °C mdpi.com |

| Oven Program | Initial temp 60°C, ramped to 280°C mdpi.com |

| Detector | Mass Spectrometer (MS) operating in Electron Impact (EI) mode |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic chemistry for qualitative monitoring of reactions and for preliminary screening of compound purity. thieme.de In the synthesis of this compound and its derivatives, TLC is an invaluable tool for tracking the progress of a reaction in real-time. nih.gov

Researchers can easily monitor the consumption of starting materials and the formation of the desired product by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate mobile phase. For instance, in syntheses involving the 1,4-benzodioxine scaffold, TLC has been used to confirm the complete consumption of a starting material before proceeding to the next step or workup. nih.govmdpi.com

The separated spots on the TLC plate are visualized, commonly under UV light (at 254 nm), which reveals UV-active compounds as dark spots against a fluorescent background. nih.gov Additionally, chemical staining reagents can be used to visualize compounds that are not UV-active. labinsights.nl The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying components of the mixture. A change in the spot pattern over time indicates the progress of the chemical transformation.

Table 3: Example TLC System for Monitoring Reactions of 1,4-Benzodioxine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates nih.govnuph.edu.ua |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, e.g., Ethyl Acetate/Hexanes nih.gov or Toluene/Ethyl Acetate nih.gov |

| Application | Capillary spotting of the reaction mixture |

| Visualization | UV light (254 nm) nih.gov, or chemical stains (e.g., potassium permanganate, anisaldehyde) |

Preparative Chromatography for Compound Purification

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the standard method for isolating and purifying the target compound, such as this compound or its derivatives, from this mixture. This technique operates on the same principles as analytical chromatography but is performed on a larger scale to yield substantial quantities of the pure substance. sielc.com

Flash column chromatography is a widely used form of preparative chromatography due to its speed and efficiency. It utilizes a column packed with a stationary phase (commonly silica gel) and applies pressure to force the mobile phase through the column more quickly. This method has been successfully employed for the purification of various 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives. nih.gov

Furthermore, analytical HPLC methods can often be scaled up for preparative purposes. sielc.comsielc.com This involves using a larger column with a greater amount of stationary phase, higher mobile phase flow rates, and a fraction collector to capture the eluent containing the purified compound as it exits the column. This approach allows for the isolation of highly pure compounds, which is essential for accurate spectroscopic characterization and further application.

Computational and Theoretical Chemistry Studies of 5 Isocyanato 2,3 Dihydro 1,4 Benzodioxine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. For derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold, these methods have been instrumental in elucidating structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For various 2,3-dihydro-1,4-benzodioxine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+g(d,p), have been employed to determine their optimized geometries. mdpi.com These studies are crucial for assigning the correct configuration of chiral centers, which is a critical factor in their pharmacological properties. mdpi.com

For 5-Isocyanato-2,3-dihydro-1,4-benzodioxine, it is anticipated that the benzodioxine ring would adopt a half-chair conformation, which is typical for this heterocyclic system. The geometry of the isocyanate group (-N=C=O) is expected to be nearly linear. DFT calculations would be essential to precisely determine the bond lengths, bond angles, and dihedral angles, particularly the orientation of the isocyanate substituent relative to the fused ring system.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzodioxine Derivative Note: This data is for a related diastereomer, 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, as a proxy for the level of detail achievable. mdpi.com

| Parameter | Description | Calculated Value |

| Dihedral Angle | Defines the pucker of the dioxane ring | Varies depending on specific atoms |

| Bond Length (C-O) | Dioxane ring ether linkages | ~1.37 - 1.43 Å |

| Bond Angle (O-C-C) | Within the dioxane ring | ~109 - 112° |

| C=O Bond Length | Carbonyl group | ~1.19 Å |

| N=C Bond Length | Isocyanate group | ~1.22 Å |

The table is populated with typical values for related structures as direct data for the target compound is unavailable.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. arabjchem.org

In studies of benzodioxane carboxylic acid-based hydrazones, FMO analysis has been used to understand their electronic properties and reactivity. arabjchem.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxine ring system. The LUMO, conversely, would likely be centered on the highly electrophilic isocyanate group. This distribution suggests that the compound would be susceptible to nucleophilic attack at the isocyanate carbon. The energy gap would provide insights into its stability and potential for participating in various chemical reactions.

Table 2: FMO Analysis of Representative Benzodioxane Derivatives Data from a study on benzodioxane carboxylic acid-based hydrazones, illustrating the application of FMO analysis. arabjchem.org

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Hydrazone with Trifluoromethyl group | -6.54 | -2.11 | 4.43 |

| Hydrazone with Methoxy group | -5.92 | -2.03 | 3.89 |

| Hydrazone with Dichloro group | -6.41 | -2.63 | 3.78 |

This data illustrates the influence of different substituents on the electronic properties of the benzodioxine scaffold.

Molecular Electrostatic Potential (MEP) maps are also used to visualize electron density and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the oxygen atoms of the benzodioxine ring and the oxygen of the isocyanate group, while the carbon atom of the isocyanate group would exhibit a region of low electron density (positive potential), confirming it as the primary site for nucleophilic attack. arabjchem.org

Conformational Analysis and Molecular Dynamics Simulations

The 2,3-dihydro-1,4-benzodioxine ring is not planar and can exist in different conformations. Conformational analysis is the study of these different spatial arrangements of atoms and their relative energies. Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility of a molecule over time, taking into account environmental factors like solvent. arabjchem.org

For derivatives of 2,3-dihydro-1,4-benzodioxine, computational studies have been used to determine the most stable conformations. mdpi.com The dioxane portion of the ring typically adopts a half-chair conformation. The orientation of substituents on this ring can be either axial or equatorial, with the equatorial position generally being more stable for steric reasons. MD simulations on related benzodioxane derivatives have been used to study their interactions and stability within biological systems, such as the active sites of enzymes. arabjchem.org Such simulations for this compound could reveal the preferred orientation of the isocyanate group and how its flexibility might influence its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For various 2,3-dihydro-1,4-benzodioxine derivatives, spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is standard. scielo.brscirp.org

While direct computational predictions for this compound are not available, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies.

¹H NMR: The protons on the aromatic ring would appear in the range of 6.8-7.5 ppm. The methylene (B1212753) protons of the dioxane ring are diastereotopic and would likely appear as a complex multiplet around 4.2-4.4 ppm. scirp.org

¹³C NMR: The aromatic carbons would resonate between 115 and 150 ppm. The methylene carbons of the dioxane ring would be expected around 64 ppm. scirp.org The isocyanate carbon would have a characteristic chemical shift in the 120-130 ppm range.

IR Spectroscopy: A very strong and characteristic absorption band for the asymmetric stretching of the N=C=O group would be expected around 2250-2280 cm⁻¹. Other significant peaks would include C-O-C stretching for the ether linkages and C=C stretching for the aromatic ring. scielo.br

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanism of reactions involving this compound is crucial for its application in synthesis. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids (which can decarboxylate to amines), respectively.

Computational chemistry can be used to model these reaction pathways. By calculating the energies of reactants, products, and, most importantly, the transition states, chemists can determine the activation energy and predict the feasibility and rate of a reaction. For example, the reaction of the isocyanate with an alcohol to form a urethane (B1682113) would proceed through a transition state where the oxygen of the alcohol is forming a bond with the isocyanate carbon, and the proton of the alcohol is being transferred to the nitrogen. While specific studies on this benzodioxine derivative are lacking, the general reactivity of isocyanates is well-established, and computational analysis could provide detailed insights into the specific energetics of these transformations on the benzodioxine scaffold.

In Silico Design and Virtual Screening Methodologies for Novel Benzodioxine Derivatives

The 2,3-dihydro-1,4-benzodioxine scaffold is a common feature in many biologically active compounds. mdpi.com Consequently, it is a popular starting point for the in silico design of new potential drugs. Computational studies are frequently used to design and screen libraries of virtual compounds based on this scaffold to identify derivatives with high predicted affinity for a specific biological target. mdpi.comnih.gov

For instance, computational approaches have been used to develop benzodioxane-benzamide derivatives as inhibitors of the FtsZ protein, a target for new antibiotics. mdpi.com These studies involve creating a library of virtual derivatives by modifying the core structure and then using molecular docking to predict how well each derivative binds to the target protein. The most promising candidates from this virtual screening are then synthesized and tested experimentally. nih.gov The 5-isocyanato group on the 2,3-dihydro-1,4-benzodioxine core represents a reactive handle that could be used to synthesize a wide array of derivatives for such virtual screening campaigns, for example, by reacting it with various amines to generate a library of ureas with diverse substituents.

Applications in Advanced Organic Synthesis and Functional Material Design

5-Isocyanato-2,3-dihydro-1,4-benzodioxine as a Versatile Building Block in Heterocyclic Synthesis

The isocyanate group is a powerful tool in the construction of heterocyclic systems due to its pronounced electrophilicity, which allows it to react readily with a wide array of nucleophiles. This reactivity is harnessed to forge new carbon-nitrogen and carbon-oxygen bonds, which are fundamental to the assembly of various ring structures.

The synthesis of heterocyclic compounds from this compound typically involves its reaction with bifunctional nucleophiles. For instance, reaction with compounds containing both an amine and a hydroxyl group can lead to the formation of cyclic carbamates. Similarly, reactions with hydrazines or other dinucleophilic reagents can be employed to construct five- or six-membered heterocycles incorporating the benzodioxine scaffold. While direct examples for this specific isocyanate are specialized, the general reactivity pattern of isocyanates is well-established in heterocyclic synthesis. researchgate.net For example, the reaction of isocyanates with amino-aza-heterocycles can lead to the formation of fused ring systems, such as triazine derivatives. researchgate.net

The 2,3-dihydro-1,4-benzodioxine nucleus itself is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. mdpi.comscirp.org Consequently, its incorporation into novel heterocyclic frameworks via the isocyanate handle is a strategic approach for developing new chemical entities with potential therapeutic applications. For example, related benzodioxine derivatives have been used to synthesize novel series of antiallergic agents containing oxadiazole rings. nih.gov

Development of Complex Polymeric Architectures Incorporating 2,3-Dihydro-1,4-benzodioxine Isocyanate Units

The isocyanate functionality is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. The integration of the 2,3-dihydro-1,4-benzodioxine moiety into polymer backbones can impart unique properties, such as enhanced thermal stability, specific optical characteristics, or tailored mechanical performance.

The primary polymerization pathway for isocyanates like this compound is step-growth polymerization, specifically through polyaddition reactions. The most common reaction is the formation of polyurethanes via reaction with polyols (compounds with two or more hydroxyl groups). l-i.co.uk

The fundamental reaction mechanism involves the nucleophilic attack of the hydroxyl group from a polyol onto the electrophilic carbon atom of the isocyanate group. This exothermic condensation reaction proceeds readily, often at room temperature, to form a urethane (B1682113) linkage. l-i.co.uk This process can be repeated with di- or poly-functional monomers to build up long polymer chains.

Isocyanates can also undergo self-oligomerization, particularly in the presence of specific catalysts or under certain temperature conditions. mdpi.comresearchgate.net Dimerization can lead to the formation of uretdiones (diaza-cyclobutane-diones), while trimerization results in the formation of highly stable isocyanurate rings. mdpi.com These cyclic structures can act as cross-linking points in a polymer network, enhancing its rigidity and thermal stability.

Table 1: Key Polymerization Reactions of Isocyanates

| Reaction Type | Reactant(s) | Resulting Linkage/Structure | Polymer Class |

|---|---|---|---|

| Polyaddition | Diol/Polyol | Urethane (-NH-CO-O-) | Polyurethane |

| Polyaddition | Diamine/Polyamine | Urea (B33335) (-NH-CO-NH-) | Polyurea |

| Dimerization | Isocyanate (x2) | Uretdione (4-membered ring) | Cross-linked Polymer |

This table outlines the principal polymerization and oligomerization pathways applicable to this compound.

The incorporation of the this compound unit into a polymer chain allows for the fabrication of functional materials. The benzodioxine ring adds a rigid, aromatic component to the polymer backbone, which can influence properties like the glass transition temperature and mechanical strength.

Functional polymers can be created by reacting the isocyanate with functional polyols or by using it in copolymerization with other monomers. For example, reacting it with polyester (B1180765) or polyether polyols can produce thermoplastic polyurethanes that combine the rigidity of the benzodioxine unit with the flexibility of the polyol segments. researchgate.net Such materials are of interest for applications in coatings, adhesives, and elastomers. ontosight.ai

Furthermore, the isocyanate group can be used to graft the benzodioxine moiety onto existing polymer surfaces or to create polymer brushes through surface-initiated polymerization, potentially altering the surface properties of materials. usm.edu Oligomers with pendant isocyanate groups have been synthesized and explored for their adhesive properties, particularly in biomedical applications as tissue adhesives. nih.govnih.gov

Synthesis of Chemically Diverse Derivatives for Advanced Chemical Exploration

The high reactivity of the isocyanate group makes this compound an excellent starting material for generating libraries of diverse derivatives. This is achieved through nucleophilic addition reactions across the N=C bond of the isocyanate.

Key reactions for derivatization include:

Reaction with Alcohols: Forms stable carbamate (B1207046) esters. By using a wide variety of alcohols (primary, secondary, phenols), a large array of carbamates can be synthesized.

Reaction with Amines: Produces urea derivatives. Reactions with primary or secondary amines are typically very rapid and lead to high yields of the corresponding ureas.

Reaction with Water: Leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield the corresponding amine (5-amino-2,3-dihydro-1,4-benzodioxine). This amine can then react with another isocyanate molecule to form a symmetrical urea. l-i.co.uk

Reaction with Thiols: Results in the formation of thiocarbamates.

This synthetic versatility allows for the systematic modification of the molecule to explore structure-activity relationships in various contexts, such as medicinal chemistry or materials science. For instance, derivatives of the related 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid are being investigated for pharmaceutical applications. ontosight.ai Similarly, sulfonamide derivatives have been synthesized from the corresponding amine precursor, highlighting the chemical tractability of this scaffold. scielo.brnih.gov

Table 2: Representative Derivatives from this compound

| Reactant | Functional Group | Derivative Class |

|---|---|---|

| R-OH (Alcohol) | Hydroxyl | Carbamate |

| R-NH₂ (Primary Amine) | Amino | Urea |

| R₂NH (Secondary Amine) | Amino | Urea |

| R-SH (Thiol) | Thiol | Thiocarbamate |

This table illustrates the synthesis of various classes of chemical derivatives through the reaction of the isocyanate group with different nucleophiles.

Strategic Integration of the this compound Moiety in Advanced Chemical Methodologies

Beyond its role as a simple building block, the this compound moiety can be strategically employed within more complex chemical methodologies. Its defined reactivity makes it suitable for applications where specific and efficient bond formation is required.

One such area is in the development of chemical probes or labeling agents. The isocyanate group can be used to covalently attach the benzodioxine scaffold to biomolecules, such as proteins or nucleic acids, by reacting with nucleophilic residues like lysine (B10760008) or serine. The benzodioxine part could then serve as a reporter group or influence the biological activity of the target.

In materials science, the isocyanate can be used for the post-polymerization modification of polymers. usm.edu Polymers containing reactive groups that are complementary to isocyanates (e.g., hydroxyl or amino groups) can be functionalized with the benzodioxine moiety, thereby altering their chemical and physical properties in a controlled manner. This approach is valuable for creating materials with tailored surface characteristics, such as hydrophobicity or biocompatibility.

The isocyanate group is also amenable to "click" type reactions, such as the thiol-isocyanate reaction, which is known for its high efficiency and orthogonality. usm.edu This allows for the integration of the benzodioxine unit into complex molecular architectures under mild conditions, which is a key principle in modern synthetic methodologies. chemmethod.com

Patent Landscape and Future Research Trajectories

Analysis of Patent Literature for Synthetic Routes and Chemical Transformations of Isocyanato-2,3-dihydro-1,4-benzodioxines

The patent literature for 5-isocyanato-2,3-dihydro-1,4-benzodioxine itself is sparse; however, patents covering the synthesis of aryl isocyanates and the transformations of the isocyanate group are highly relevant. These methodologies provide a clear blueprint for the industrial-scale production and derivatization of this compound.

Key synthetic strategies for aryl isocyanates, applicable to the benzodioxine framework, are dominated by both traditional and modern phosgene-free approaches. The classical method involves the reaction of an amine with phosgene (B1210022), a process that, despite its efficiency, poses significant safety and environmental hazards due to the extreme toxicity of phosgene. nih.govbeilstein-journals.org

To mitigate these risks, significant research has led to the patenting of safer, alternative routes. One prominent patented method involves the reaction of an organic halide with a metal cyanate (B1221674) in the presence of a nickel catalyst in a zero oxidation state. google.com This approach allows for the synthesis of various isocyanates, including aryl isocyanates, from readily available starting materials.

Another significant advancement is the use of the Curtius rearrangement in a continuous flow process. A patent application details a method for producing isocyanates from acyl hydrazides via an acyl azide (B81097) intermediate. google.com Performing this reaction in a flow reactor enhances safety by ensuring the immediate consumption of the potentially explosive acyl azide as it forms, making the process scalable and industrially viable. google.comthieme-connect.com

The table below summarizes key patented methodologies for the synthesis of aryl isocyanates, which are directly applicable to the preparation of this compound from its corresponding precursors.

| Methodology | Precursor | Key Reagents/Catalysts | Advantages Noted in Patents | Relevant Patent |